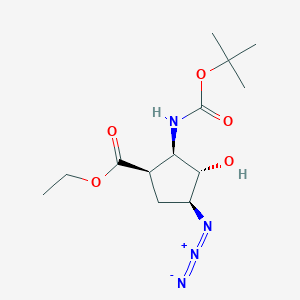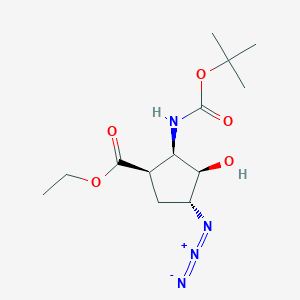![molecular formula C24H32Br2N2Ni B6320802 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide CAS No. 221287-97-4](/img/structure/B6320802.png)
2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide is a coordination compound that has garnered significant interest in the field of organometallic chemistry. This compound features a nickel(II) center coordinated by two imine ligands derived from 2,6-diethylphenylamine and butane-2,3-dione, along with two bromide ions. Its unique structure and properties make it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide typically involves the reaction of nickel(II) bromide with the corresponding diimine ligand. The diimine ligand is prepared by the condensation of 2,6-diethylphenylamine with butane-2,3-dione. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as dichloromethane or toluene. The resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ligands can be substituted by other nucleophiles such as phosphines or amines.
Oxidation and Reduction: The nickel center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, modifying its coordination environment.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, amines, and other nucleophiles for substitution reactions. Redox reactions may involve oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride. Coordination reactions typically occur in the presence of additional ligands under inert conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines may yield phosphine-substituted nickel complexes, while oxidation reactions could produce nickel(III) species .
Scientific Research Applications
2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and cross-coupling reactions.
Material Science: The compound is studied for its potential in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Its interactions with biomolecules are explored to understand its potential biological activity and applications in medicine.
Mechanism of Action
The mechanism of action of 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a Lewis acid, activating substrates for nucleophilic attack. The imine ligands and bromide ions play crucial roles in stabilizing the nickel center and modulating its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(2,6-diisopropylphenylimino)butane-nickel(II)-dibromide
- N,N-Bis(2,4-dibenzhydryl-6-cycloalkylphenyl)butane-2,3-diimine-nickel(II)-dibromide
Uniqueness
Compared to similar compounds, 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide is unique due to the presence of 2,6-diethylphenyl groups, which can influence its steric and electronic properties. These differences can affect its reactivity and stability, making it suitable for specific applications where other similar compounds may not perform as well .
Properties
IUPAC Name |
2-N,3-N-bis(2,6-diethylphenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2.2BrH.Ni/c1-7-19-13-11-14-20(8-2)23(19)25-17(5)18(6)26-24-21(9-3)15-12-16-22(24)10-4;;;/h11-16H,7-10H2,1-6H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYVQNAPRDMQH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C(C)C(=NC2=C(C=CC=C2CC)CC)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Br2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333912 |
Source


|
| Record name | 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221287-97-4 |
Source


|
| Record name | 2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl (1R*,2R*,3R*,5S*)-2-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320737.png)


![Ethyl (1S*,2R*,3R*,5R*)-2-(tert-butoxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6320761.png)



![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)

![Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)](/img/structure/B6320803.png)

